molecular formula C9H18O B1615141 3,5-Dimethylcyclohexanemethanol CAS No. 68480-16-0

3,5-Dimethylcyclohexanemethanol

Cat. No. B1615141
CAS RN: 68480-16-0
M. Wt: 142.24 g/mol
InChI Key: GEVHTUNKMMCORO-UHFFFAOYSA-N
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Description

3,5-Dimethylcyclohexanemethanol is a colorless, waxy substance that is used in various industries such as fragrance, cosmetics, and pharmaceuticals. Its chemical formula is C9H18O, and it is also known as DMCM. In recent years, there has been an increase in scientific research on DMCM due to its potential applications in various fields.

Scientific Research Applications

1. Efficient Synthesis Methods

  • Green Synthesis of Derivatives: A study by Ilangovan et al. (2011) describes the use of SmCl3 as an efficient catalyst for synthesizing 1,8-dioxo-octahydroxanthene derivatives from aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione. This process highlights an eco-friendly method using readily available catalysts for producing these derivatives (Ilangovan, Malayappasamy, Muralidharan, & Maruthamuthu, 2011).

2. Catalysis and Reaction Mechanisms

  • Shape Selectivity in Catalysis: Anderson and Klinowski (1989) investigated the catalytic conversion of methanol to hydrocarbons using zeolite ZSM-5, revealing insights into the reaction mechanism, including intermediates and shape selectivity in the zeolite host (Anderson & Klinowski, 1989).
  • Mechanism in Carboxylation of Methanol: Aresta et al. (2006) explored the reaction mechanism in the direct carboxylation of methanol to dimethylcarbonate, offering insights into different routes and intermediates, distinct from other known catalytic systems (Aresta, Dibenedetto, Pastore, Pápai, & Schubert, 2006).

3. Molecular Interactions and Properties

  • Exploration of Molecular Properties: Fatima et al. (2021) conducted experimental and theoretical studies on 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (a derivative of 5,5-Dimethyl-1,3 cyclohexanedione), exploring its properties using various spectroscopic techniques and molecular docking studies. This research provides a comprehensive analysis of molecular interactions and properties (Fatima, Bhadoria, Srivastava, Verma, Siddiqui, & Javed, 2021).

4. Synthesis of Complex Compounds

  • Improved Synthesis Using Ultrasound: Li et al. (2012) demonstrated an improved synthesis method for 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, using urea catalysis and ultrasound in aqueous media. This method provides an environmentally friendly approach with high yields (Li, Li, Song, & Chen, 2012).

5. Applications in Organic Reactions

  • Oxidative Addition Reactions: Wang and Gao (2009) reported on the oxidative addition reaction of aldehydes with 5,5-dimethylcyclohexane-1,3-dione and 1,3-indandione, leading to selective formation of spiro dihydrofuran and cyclopropane derivatives. This study presents a novel methodology for such reactions (Wang & Gao, 2009).

properties

IUPAC Name

(3,5-dimethylcyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7-3-8(2)5-9(4-7)6-10/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVHTUNKMMCORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50867645
Record name Cyclohexanemethanol, 3,5-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylcyclohexanemethanol

CAS RN

68480-16-0
Record name 3,5-Dimethylcyclohexanemethanol
Source CAS Common Chemistry
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Record name Cyclohexanemethanol, 3,5-dimethyl-
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Record name Cyclohexanemethanol, 3,5-dimethyl-
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Record name Cyclohexanemethanol, 3,5-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylcyclohexanemethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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